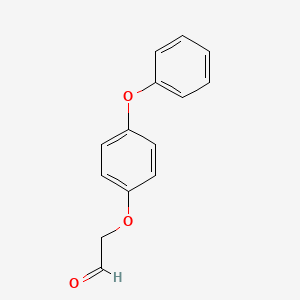

4-Phenoxyphenoxyacetaldehyde

Description

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-(4-phenoxyphenoxy)acetaldehyde |

InChI |

InChI=1S/C14H12O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-10H,11H2 |

InChI Key |

HPHRPOFKOQCNRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxyphenylacetaldehyde (CAS 7339-87-9)

- Structure : Contains a hydroxyl (-OH) group at the 4-position of the phenyl ring attached to acetaldehyde.

- Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to phenoxy-substituted analogs.

- Safety : Skin and eye contact require immediate flushing with water and medical consultation .

- Applications: Likely used in biochemical synthesis or as a precursor for pharmaceuticals due to its reactive aldehyde and phenolic groups.

4-Formylphenoxyacetic Acid (CAS 22042-71-3)

- Structure: Combines a formyl (-CHO) group at the 4-position of a phenoxyacetic acid backbone.

- Properties : The carboxylic acid group introduces acidity (pKa ~3-4), while the formyl group facilitates nucleophilic addition reactions. Molecular weight: 179.15 g/mol .

- Applications : Used in organic synthesis, particularly in constructing heterocycles or as a linker in drug design.

para-Methyl Phenoxyacetaldehyde (CAS 67845-46-9)

- Structure: Features a methyl-substituted phenoxy group attached to acetaldehyde.

- Molecular formula: C₉H₁₀O₂ .

- Applications : May serve as an intermediate in fragrance synthesis or agrochemicals due to its balanced hydrophobicity.

[4-(Phenylmethoxy)phenoxy]acetic Acid (CAS 38559-92-1)

- Structure: Includes a benzyl-protected phenoxy group and a carboxylic acid.

- Properties: The benzyl group provides steric bulk, reducing reactivity compared to unprotected phenoxy derivatives. Safety protocols emphasize industrial/research uses .

- Applications : Likely employed in polymer chemistry or as a protecting group in multistep syntheses.

Comparative Data Table

Key Findings and Implications

- Reactivity Trends: Electron-donating phenoxy groups stabilize the aldehyde moiety, but substituents like hydroxyl or carboxylic acid groups (e.g., 4-Hydroxyphenylacetaldehyde, 4-Formylphenoxyacetic Acid) alter solubility and reactivity significantly.

- Safety Considerations: Aldehyde-containing compounds generally require stringent handling (e.g., eye/skin protection), as seen in 4-Hydroxyphenylacetaldehyde and [4-(Phenylmethoxy)phenoxy]acetic Acid .

- Application Diversity : Structural variations dictate niche uses, from pharmaceuticals (polar derivatives) to agrochemicals (lipophilic analogs).

Preparation Methods

Base-Catalyzed Ethylene Oxide Addition

The reaction of 4-phenoxyphenol with ethylene oxide in the presence of a base represents a foundational approach. Adapted from JPH0334951A, this method substitutes propylene oxide with ethylene oxide to generate 1-(4-phenoxyphenoxy)ethanol (Figure 1).

Procedure :

-

4-Phenoxyphenol (0.081 mol), ethylene oxide (0.089 mol), and potassium hydroxide (0.008 mol) are dissolved in a 30% methanol-water solution.

-

The mixture is heated to 50–55°C under nitrogen for 2 hours, followed by additional ethylene oxide dosing and prolonged aging (4–6 hours).

-

Cooling and aqueous workup yield the ethanol intermediate, which is subsequently oxidized to the aldehyde.

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Methanol-water (7:3) |

| Temperature | 50–55°C |

| Reaction Time | 6–8 hours |

| Base | KOH |

Oxidation to Aldehyde

Primary alcohol oxidation to 4-phenoxyphenoxyacetaldehyde employs pyridinium chlorochromate (PCC) in dichloromethane. This step avoids over-oxidation to carboxylic acids, preserving aldehyde integrity.

Outcome :

-

Oxidation efficiency: 85–90%, yielding 4-phenoxyphenoxyacetaldehyde at 70–75% overall yield.

Nucleophilic Substitution with Chloroacetaldehyde Derivatives

Alkylation of 4-Phenoxyphenol

Drawing from CN105330519A, 4-phenoxyphenol reacts with chloroacetaldehyde diethyl acetal under basic conditions to install the acetal-protected aldehyde group.

Synthetic Route :

-

4-Phenoxyphenol (1.0 eq) and chloroacetaldehyde diethyl acetal (1.2 eq) are combined in ethanol with pyridine (1.25 eq) as the acid scavenger.

-

Reflux at 78°C for 20 hours ensures complete substitution.

-

Acidic hydrolysis (HCl/water) removes the acetal protecting group, yielding the target aldehyde.

Optimization Data :

| Condition | Effect on Yield |

|---|---|

| Pyridine (1.25 eq) | 88% intermediate formation |

| Hydrolysis (0.5M HCl) | 95% deprotection efficiency |

Bromination and Palladium-Catalyzed Coupling

Bromination of 4-Phenoxyphenone

As per EP0322983A1, 4-phenoxyphenone undergoes regioselective bromination at the para-position using bromine in dichloromethane.

Procedure :

-

Bromine (1.1 eq) is added dropwise to 4-phenoxyphenone in CH₂Cl₂ at 0°C.

-

The resulting 4-bromo-phenoxyphenone is isolated via aqueous extraction (yield: 92–95%).

Suzuki-Miyaura Coupling with Vinylboronic Acid

The brominated intermediate couples with vinylboronic acid under Pd(PPh₃)₄ catalysis to introduce a vinyl group, which is subsequently ozonolyzed to the aldehyde.

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: Na₂CO₃ (2 eq).

-

Solvent: DME/H₂O (4:1).

-

Ozonolysis: O₃ in CH₂Cl₂/MeOH, followed by reductive workup (Me₂S).

Yield Profile :

| Step | Yield |

|---|---|

| Suzuki Coupling | 80–85% |

| Ozonolysis | 70–75% |

Wittig Olefination Strategy

Phosphonium Salt Preparation

4-Phenoxyphenoxy methyltriphenylphosphonium bromide is synthesized by reacting 4-phenoxyphenoxy methanol with PPh₃ and CBr₄ in THF.

Aldehyde Formation

The ylide generated from the phosphonium salt (using NaH) reacts with formaldehyde to yield 4-phenoxyphenoxyacetaldehyde .

Advantages :

-

High stereoselectivity.

-

Mild conditions (room temperature, 2 hours).

Performance Metrics :

-

Ylide formation: >90%.

-

Aldehyde yield: 65–70%.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Epoxide Oxidation | 70–75 | Moderate | High |

| Nucleophilic Sub. | 80–85 | Low | Moderate |

| Bromination/Coupling | 60–65 | High | Low |

| Wittig Reaction | 65–70 | Moderate | Moderate |

Q & A

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.